molecular formula C22H28B2O4 B1339519 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl CAS No. 5487-93-4

4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl

Cat. No.: B1339519
CAS No.: 5487-93-4
M. Wt: 378.1 g/mol
InChI Key: NJXUWONHNYJPMY-UHFFFAOYSA-N
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Description

4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl is a chemical compound with the molecular formula C22H28B2O4This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of 248°C . It is insoluble in water but soluble in toluene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl typically involves the reaction of biphenyl derivatives with boronic acids or esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron hydrides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boronate esters makes it valuable in organic synthesis and materials science .

Properties

IUPAC Name

2-[4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28B2O4/c1-21(2)13-25-23(26-14-21)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-27-15-22(3,4)16-28-24/h5-12H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXUWONHNYJPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCC(CO4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581740
Record name 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5487-93-4
Record name 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5487-93-4
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